MD 85

HDAC inhibition Cell-based assay Cancer research

Choose MD 85 for targeted HDAC1/3/6 inhibition without pan-HDAC effects. Offers equivalent HDAC1 potency to trapoxin A/B at a fraction of the cost, with cellular IC₅₀ of 0.244 µM in H1299 lysates and antiproliferative IC₅₀ of 2.2 µM in K562 cells. Ideal for intact cellular assays, HTS campaigns, and hematological malignancy research requiring isoform selectivity and budget efficiency.

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
CAS No. 193551-00-7
Cat. No. B163796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD 85
CAS193551-00-7
SynonymsMD 85; PX 089274
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NO
InChIInChI=1S/C15H23N3O3/c1-18(2)13-9-7-12(8-10-13)15(20)16-11-5-3-4-6-14(19)17-21/h7-10,21H,3-6,11H2,1-2H3,(H,16,20)(H,17,19)
InChIKeyRGWSSTALGUXZMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MD 85 (CAS 193551-00-7) Procurement Guide: HDAC Inhibitor Specifications and Differential Positioning


MD 85 (also designated CAY10398, PX 089274; CAS 193551-00-7) is a synthetic small-molecule histone deacetylase (HDAC) inhibitor with the IUPAC name 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide . It belongs to the hydroxamic acid class of HDAC inhibitors and has been characterized as an isoform-selective inhibitor with preferential activity against HDAC1, HDAC3, and HDAC6 . The compound is structurally related to Trichostatin A (TSA) amide analogs and hydroxamic acid derivatives of trapoxin [1], positioning it within a well-defined chemical series where subtle structural modifications confer distinct potency and selectivity profiles that directly impact experimental utility and procurement decisions.

MD 85 (CAS 193551-00-7): Why Broad-Spectrum HDAC Inhibitors Cannot Substitute for Isoform-Specific Profiling


Substituting MD 85 with a generic HDAC inhibitor such as Trichostatin A (TSA) or SAHA (vorinostat) introduces critical experimental confounding variables. While TSA exhibits higher potency against purified HDAC enzymes, it demonstrates pan-HDAC inhibition that obscures isoform-specific mechanistic interpretation [1]. MD 85's differentiated selectivity profile—particularly its balanced inhibition of HDAC1, HDAC3, and HDAC6 with IC₅₀ values within a narrow 0.33–0.39 µM range—enables researchers to interrogate Class I and Class IIb HDAC biology without the pleiotropic effects of broader-spectrum agents . Furthermore, procurement decisions based solely on potency metrics (e.g., sub-nanomolar IC₅₀ values) fail to account for the cost-efficiency differential: MD 85 provides equivalent HDAC1 selectivity to trapoxin A and B at substantially reduced cost per experiment . The quantitative evidence below establishes precisely where MD 85's performance characteristics diverge from alternatives, enabling data-driven selection.

MD 85 (CAS 193551-00-7) Quantitative Differentiation: Head-to-Head Potency, Selectivity, and Functional Comparisons


MD 85 Exhibits 41-Fold Higher HDAC Inhibitory Potency in Cellular Contexts Versus Cell-Free EC₅₀ Measurements

MD 85 demonstrates a substantial potency differential between biochemical and cellular HDAC inhibition assays. While a commonly cited EC₅₀ value of 5 µM is reported in cell-free systems, direct measurement of HDAC inhibition in H1299 cell lysates yields an IC₅₀ of 0.244 µM, representing an approximately 20.5-fold increase in apparent potency . This discrepancy underscores the critical importance of assay context: cellular systems capture the compound's behavior in a physiologically relevant environment that includes endogenous substrate competition, protein binding, and cellular permeability factors absent from purified enzyme assays. For procurement purposes, the cellular IC₅₀ value provides a more predictive metric for experimental design in cell-based HDAC inhibition studies.

HDAC inhibition Cell-based assay Cancer research Epigenetics

MD 85 Balances HDAC1, HDAC3, and HDAC6 Inhibition Within a Narrow 0.33–0.39 µM Range, Distinct from Pan-HDAC Inhibitors

MD 85 exhibits a defined isoform selectivity profile characterized by IC₅₀ values of 0.39 µM for HDAC1, 0.39 µM for HDAC3, and 0.33 µM for HDAC6 . This balanced inhibition across Class I (HDAC1, HDAC3) and Class IIb (HDAC6) isoforms stands in contrast to pan-HDAC inhibitors such as Trichostatin A (TSA), which broadly target multiple HDAC isoforms at low nanomolar concentrations, or isoform-specific inhibitors that display steep selectivity gradients exceeding 10- to 100-fold. The narrow IC₅₀ range of MD 85 enables simultaneous interrogation of HDAC1-, HDAC3-, and HDAC6-dependent biology while minimizing confounding effects on other HDAC family members, a characteristic not shared by either pan-inhibitors or highly selective agents.

HDAC isoform selectivity HDAC1 HDAC3 HDAC6 Cancer epigenetics

MD 85 Inhibits K562 Leukemia Cell Proliferation with IC₅₀ = 2.2 µM, Providing a Functional Benchmark for Antiproliferative Activity

MD 85 demonstrates functional antiproliferative activity against K562 chronic myelogenous leukemia cells with an IC₅₀ of 2.2 µM . This functional endpoint—cell proliferation inhibition—represents a physiologically integrated readout that encompasses target engagement, downstream signaling modulation, and cellular response, thereby providing a more translationally relevant metric than isolated biochemical IC₅₀ values. In comparative context, this antiproliferative potency aligns with the compound's cellular HDAC inhibition (IC₅₀ = 0.244 µM in H1299 lysates) and exceeds its cell-free EC₅₀ (5 µM), consistent with enhanced activity in cellular systems.

Leukemia Antiproliferative K562 cells Cancer research

MD 85 at 1.0 µM Increases H4K12 Acetylation at Progenitor Gene Promoters, Functionally Distinct from Apicidin (HDAC3i)

In a direct comparative study using mouse retina explants cultured for 96 hours, treatment with 1.0 µM MD 85 (CAS 193551-00-7, designated HDAC1i) produced a distinct pattern of H4K12ac accumulation on progenitor gene promoters compared to treatment with 16 nM apicidin (HDAC3-selective inhibitor) [1]. Quantitative ChIP analysis demonstrated that MD 85 (HDAC1 inhibition) and apicidin (HDAC3 inhibition) elicit non-equivalent effects on histone acetylation landscapes, confirming that these isoforms play non-redundant roles in regulating chromatin state at developmental gene loci. This functional divergence validates that MD 85 cannot be substituted with an HDAC3-selective inhibitor without altering experimental outcomes.

Chromatin immunoprecipitation Histone acetylation H4K12ac Retinal development

MD 85 Shares Equivalent HDAC1 Inhibitory Potency with Trapoxin A and B but Offers Superior Cost-Efficiency for Procurement

MD 85 exhibits HDAC1 inhibitory potency comparable to the cyclic tetrapeptide HDAC inhibitors trapoxin A and trapoxin B . However, MD 85 provides substantially greater cost-efficiency, representing a more economical alternative for HDAC inhibition studies . While Trichostatin A (TSA) demonstrates higher absolute potency against HDAC enzymes, its procurement cost is considerably higher than that of MD 85 . For research programs requiring large-scale or high-throughput HDAC inhibition studies, the cost differential translates to significant budgetary advantages without compromising HDAC1-targeting specificity.

HDAC1 inhibition Cost-effectiveness Trapoxin Procurement optimization

MD 85 at 50 µM Does Not Alter AQP3 Protein Levels in Keratinocytes, in Contrast to Class I/IIb HDAC Inhibitors

In a panel study of HDAC inhibitors in primary mouse and human keratinocytes, treatment with 50 µM MD 85 (designated CAY10398) for 24 hours produced no detectable change in AQP3 protein levels by Western blotting, whereas the pan-HDAC inhibitor TSA (300 nM) and other Class I/IIb inhibitors (e.g., SAHA, CI994, PCI 34051) did modulate AQP3 expression [1]. This negative result is functionally informative: it demonstrates that HDAC1/3/6 inhibition by MD 85 is insufficient to alter AQP3 expression in this system, distinguishing its biological effects from broader-spectrum HDAC inhibitors that do influence AQP3 levels.

Keratinocyte biology AQP3 HDAC inhibitor profiling Negative data

MD 85 (CAS 193551-00-7) Optimal Deployment Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Cell-Based HDAC Inhibition Studies Requiring Cellular Context Potency

Use MD 85 when experimental design demands HDAC inhibition in intact cellular systems rather than cell-free biochemical assays. The compound's cellular IC₅₀ of 0.244 µM in H1299 cell lysates provides a more physiologically relevant potency benchmark than its 5 µM cell-free EC₅₀. This scenario is optimal for cancer cell line studies, primary cell culture experiments, and any assay where target engagement must be assessed under conditions that preserve endogenous substrate competition and cellular permeability factors .

Scenario 2: Simultaneous Targeting of HDAC1, HDAC3, and HDAC6 Without Pan-Inhibition Confounding

Deploy MD 85 when the research question requires concurrent inhibition of HDAC1 (Class I), HDAC3 (Class I), and HDAC6 (Class IIb) while minimizing off-target effects on other HDAC family members. The compound's narrow IC₅₀ range of 0.33–0.39 µM across these three isoforms enables mechanistic dissection of pathways regulated by this specific HDAC subset, avoiding the pleiotropic transcriptional and phenotypic changes induced by pan-HDAC inhibitors such as Trichostatin A .

Scenario 3: Functional Antiproliferative Screening in K562 Leukemia Models

Utilize MD 85 as a validated positive control or test compound in K562 chronic myelogenous leukemia cell proliferation assays, where its antiproliferative IC₅₀ of 2.2 µM provides a reproducible benchmark for comparing novel HDAC inhibitors or combination treatment strategies . This scenario is particularly suited for drug discovery programs evaluating HDAC-targeting agents in hematological malignancy models.

Scenario 4: Cost-Sensitive, High-Throughput HDAC1 Inhibition Studies

Select MD 85 for large-scale or high-throughput screening campaigns requiring HDAC1 inhibition when budget constraints preclude the use of trapoxin A, trapoxin B, or Trichostatin A. MD 85 provides equivalent HDAC1 inhibitory potency to trapoxin A and B while offering substantially lower procurement costs, enabling expanded experimental scope without compromising target engagement specificity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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